Cyclohexylmethyl methanesulfonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methanesulfonic acid derivatives, including similar compounds to cyclohexylmethyl methanesulfonate, involves various chemical reactions that allow for the creation of complex structures from simpler ones. For example, the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with Br2 in the presence of NaHCO3 in MeCN results in the formation of N-methanesulfonyl-2-(6-bromocyclohex-1-en-1-yl)aniline, which can be cyclized to form complex carbazole derivatives (Gataullin et al., 2003).

Molecular Structure Analysis

The molecular structure of methanesulfonic acid derivatives, including potential structures similar to cyclohexylmethyl methanesulfonate, can be extensively analyzed through spectroscopic methods. Structural and spectroscopic studies, such as those conducted on complexes involving methanesulfonic acid derivatives, provide insights into their molecular configurations and interactions (Binkowska et al., 2001).

Chemical Reactions and Properties

Methanesulfonic acid derivatives participate in a variety of chemical reactions that demonstrate their reactivity and potential applications. For instance, methanesulfonic acid has been used as a catalyst in the reductive ring-opening of O-benzylidene acetals, showcasing its versatility in organic synthesis (Zinin et al., 2007).

Physical Properties Analysis

The physical properties of methanesulfonic acid derivatives, akin to cyclohexylmethyl methanesulfonate, such as their solubility, boiling points, and melting points, are critical for their application in various industrial processes. These properties are influenced by the molecular structure and can be studied through physical chemistry techniques.

Chemical Properties Analysis

The chemical properties of compounds like cyclohexylmethyl methanesulfonate, including acidity, basicity, and reactivity with other chemical species, are fundamental aspects that determine their suitability for specific applications. Research on methanesulfonic acid and its derivatives highlights their role as intermediates in chemical synthesis and their potential for various organic transformations (Spener, 1973).

Aplicaciones Científicas De Investigación

Microbial Metabolism of Methanesulfonic Acid : Some specialized methylotrophs use methanesulfonic acid as a carbon and energy substrate to support growth. Methanesulfonate oxidation is initiated by cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Catalytic Activity in Esterification Reactions : Methanesulfonic acid derivatives, such as copper methanesulfonate, have been utilized as catalysts in esterification of acetic acid with alcohols, showing higher catalytic activity than other Lewis acids (Liu Li-jun, 2004).

Reductive Ring-Opening of O-Benzylidene Acetals : Methanesulfonic acid has been used as an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, showing normal regioselectivity (Zinin et al., 2007).

Catalysis in Durable-Press Treatments of Cotton : Methanesulfonic acid has been investigated as a catalyst for finishing cotton to produce durable-press properties. It requires subsequent washing to remove residual acidity (Reinhardt et al., 1973).

Use in the Production of Linear Alkylbenzenes : Methanesulfonic acid has been used as a catalyst for the electrophilic addition of long-chain olefins such as 1-dodecene to benzene, representing an environmentally benign alkylation route (Luong et al., 2004).

Amino Acid Analysis of Proteins : Methanesulfonic acid is used in analytical procedures for precise amino acid composition analysis of proteins or peptides, utilizing 4 N methanesulfonic acid as a catalyst for hydrolysis (Simpson et al., 1976).

Safety And Hazards

Cyclohexylmethyl methanesulfonate is classified as a flammable liquid (Category 3), and it is harmful if swallowed (Category 4) . It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Direcciones Futuras

Methanesulfonic acid (MSA), a related compound, has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . This could potentially impact the use and production of cyclohexylmethyl methanesulfonate in the future.

Propiedades

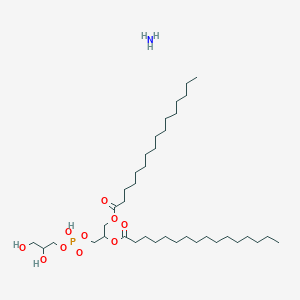

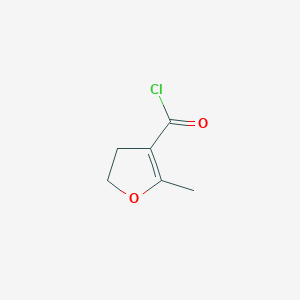

IUPAC Name |

cyclohexylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZFPLSDXDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylmethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)